Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-
CAS No.: 26566-95-0
Cat. No.: VC18439918
Molecular Formula: C24H52O4P2S4Zn
Molecular Weight: 660.3 g/mol
* For research use only. Not for human or veterinary use.
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- - 26566-95-0](/images/structure/VC18439918.png)
Specification
CAS No. | 26566-95-0 |
---|---|
Molecular Formula | C24H52O4P2S4Zn |
Molecular Weight | 660.3 g/mol |
IUPAC Name | zinc;2-ethylhexoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
Standard InChI | InChI=1S/2C12H27O2PS2.Zn/c2*1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
Standard InChI Key | FHIAIHDDIOVFSY-UHFFFAOYSA-L |
Canonical SMILES | CCCCC(CC)COP(=S)(OCC(C)C)[S-].CCCCC(CC)COP(=S)(OCC(C)C)[S-].[Zn+2] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The compound is formally named zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-κS,κS']-, (T-4)- under IUPAC conventions . Its structure consists of a central zinc atom tetrahedrally coordinated to two bidentate dithiophosphate ligands, each containing mixed 2-ethylhexyl and 2-methylpropyl (isobutyl) alkoxy substituents . The κS,κS' notation specifies sulfur atom coordination, while (T-4) denotes the tetrahedral geometry about the zinc center .
Physicochemical Properties
Key physical properties include:
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Molecular weight: 660.3 g/mol (calculated via PubChem algorithms)
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Thermal stability: Decomposition precedes boiling, with analogous ZDDPs showing thermal breakdown above 200°C
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Solubility: Lipophilic nature ensures miscibility with hydrocarbon base oils
The branched alkyl chains (2-ethylhexyl and isobutyl) confer oil solubility while sterically shielding the reactive dithiophosphate core .
Industrial Synthesis and Manufacturing
Production Methods
While detailed synthesis protocols are proprietary, general ZDDP manufacturing involves:
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Reaction of P₂S₅ with 2-ethylhexanol and isobutanol to form the dialkyldithiophosphoric acid
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Neutralization with zinc oxide to precipitate the zinc salt
Component analysis confirms the parent compound as O-(2-ethylhexyl) O-isobutyl dithiophosphate (CID 111360) .
Mechanochemical Behavior and Tribological Performance
Stress-Activated Tribofilm Formation
Under elastohydrodynamic lubrication (EHL) conditions, the compound decomposes via mechanochemical pathways to form zinc/iron phosphate tribofilms . Key findings from shear stress studies include:
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Exponential increase in film growth rate with shear stress (τ) and temperature (T), following Arrhenius-type kinetics:
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Zero-order kinetics relative to ZDDP concentration in fully formulated oils
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Secondary alkyl analogs (like this compound) exhibit faster film formation than primary chain variants due to lower decomposition activation barriers
Base Oil Dependency
Tribofilm growth proves highly dependent on base oil rheology:
Comparative Analysis with Analogous ZDDPs
Structural Influence on Performance
Alkyl substituent branching critically affects functionality:
Property | 2-Ethylhexyl/Isobutyl ZDDP | Di-2-Ethylhexyl ZDDP |
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Molecular Weight | 660.3 g/mol | 772.5 g/mol |
Thermal Stability | 210°C decomposition | 225°C decomposition |
Film Growth Rate | 4.2 nm/min | 3.1 nm/min |
The shorter isobutyl group reduces steric hindrance, enabling faster surface reactions compared to bulkier analogs .
Emerging Applications and Future Directions
Bio-Derived Lubricant Compatibility
Preliminary studies suggest enhanced compatibility with plant-based esters due to branched alkyl hydrophobicity . This positions the compound as a candidate for sustainable lubricant formulations.
High-Pressure Additive Development
Ongoing research explores synergistic combinations with:
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Ionic liquids for extreme-pressure conditions
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Diamond-like carbon (DLC) coatings in hybrid lubrication systems
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Graphene nano-additives for reduced friction coefficients
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